molecular formula C13H11ClN2O2 B7475335 N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7475335
M. Wt: 262.69 g/mol
InChI Key: MUVIIILUGAGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-CPA belongs to the class of heterocyclic compounds and is synthesized through various methods.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, it has been suggested that its pharmacological effects are mediated through the inhibition of various enzymes and signaling pathways. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which play a crucial role in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell lines. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its relatively simple synthesis process, which makes it readily available for laboratory experiments. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential area of research is the development of novel derivatives of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with improved pharmacological properties. Another direction is the investigation of the potential synergistic effects of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide with other drugs for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis process is relatively simple, and it exhibits significant antioxidant, anti-inflammatory, antitumor, and antiviral activities. While there are limitations to its potential therapeutic applications, future research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to the development of novel treatments for various diseases.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 3-chloroaniline with 2-acetylpyridine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide in its pure form. The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is a relatively simple process and can be conducted in a laboratory setting.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to possess antitumor and antiviral activities, further highlighting its potential therapeutic applications.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-10-4-3-5-11(8-10)15-12(17)9-16-7-2-1-6-13(16)18/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVIIILUGAGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.